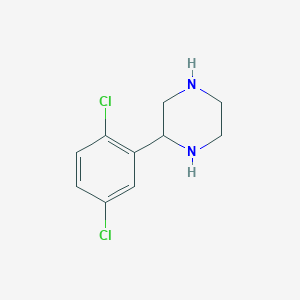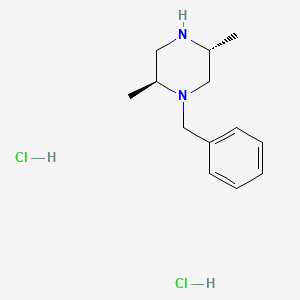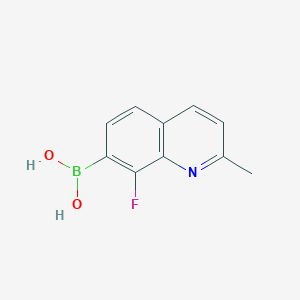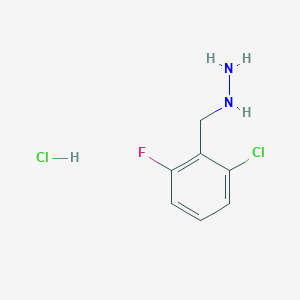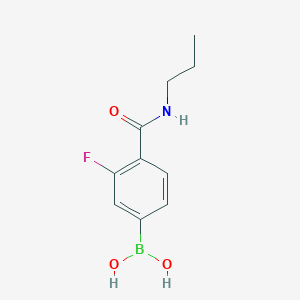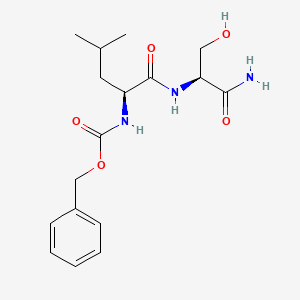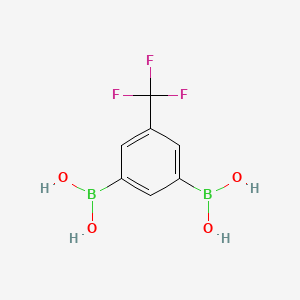
(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid
Vue d'ensemble
Description
“(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” is a chemical compound with the molecular formula C7H7B2F3O4 and a molecular weight of 233.75 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The structure of “(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” has been characterized by IR, 1H NMR, 13C NMR, and MS, and its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
Boronic acids, such as “(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid”, can be used as building blocks and synthetic intermediates . They have been used in various chemical reactions, including functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical And Chemical Properties Analysis
“(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” has a density of 1.49g/cm3, a boiling point of 435.8ºC at 760 mmHg, and a flash point of 217.4ºC . The melting point was not found in the search results.Safety And Hazards
“(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, rinse cautiously with water for several minutes. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propriétés
IUPAC Name |
[3-borono-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7B2F3O4/c10-7(11,12)4-1-5(8(13)14)3-6(2-4)9(15)16/h1-3,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTMRPLEYJEOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7B2F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660255 | |
| Record name | [5-(Trifluoromethyl)-1,3-phenylene]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid | |
CAS RN |
913835-35-5 | |
| Record name | Boronic acid, [5-(trifluoromethyl)-1,3-phenylene]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Trifluoromethyl)-1,3-phenylene]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



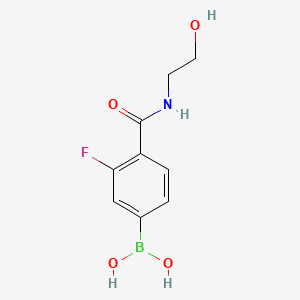
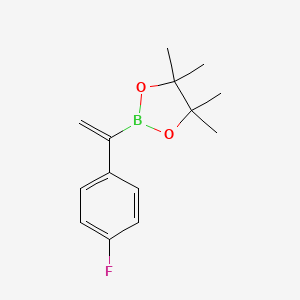
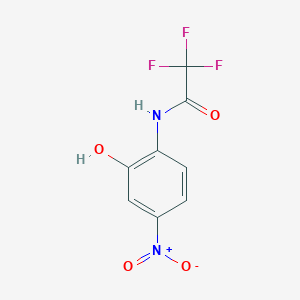
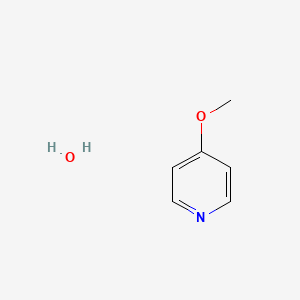
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387957.png)
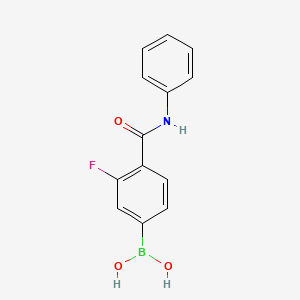
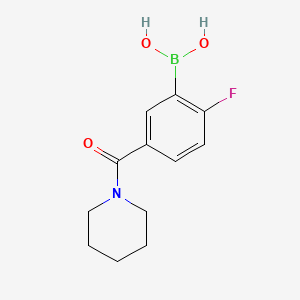
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)
